Ethyl (ethoxymethylene)cyanoacetate
Overview
Description
Ethyl (ethoxymethylene)cyanoacetate is a chemical compound that has gained attention due to its utility as a cyanating agent in organic synthesis. It is particularly noted for its role in the cyanation of heterocycles and arenes, which are crucial building blocks in pharmaceuticals and agrochemicals. The compound serves as a nontoxic and readily available source for introducing the cyano group into various molecular frameworks through C-H bond activation .
Synthesis Analysis
The synthesis of ethyl (ethoxymethylene)cyanoacetate involves copper-catalyzed reactions, where it acts as a cyanating agent. The process is facilitated by the presence of di-tert-butyl peroxide (DTBP) and can proceed under ligand-free conditions, which simplifies the reaction setup and makes it more cost-effective. This method has been shown to have a wide substrate scope, making it a versatile reagent for synthesizing a range of (hetero)aryl nitriles . Another approach utilizes copper iodide as a mediator for the cyanation of arylboronic acids and aryl iodides, demonstrating the compound's flexibility in different catalytic systems .
Molecular Structure Analysis
The molecular structure of the reaction products of ethyl (ethoxymethylene)cyanoacetate with other compounds has been studied using spectroscopy and X-ray crystallography. For instance, its reaction with 5-phenoxymethyl-2-amino-2-oxazoline leads to the formation of a 1,4-adduct and a cyclocondensation compound, with the structures confirmed by these analytical techniques. Theoretical studies have also been conducted to understand the regioselectivity and mechanistic pathways involved in these reactions .
Chemical Reactions Analysis
Ethyl (ethoxymethylene)cyanoacetate participates in various chemical reactions, including cross-condensation reactions with ketomethylene compounds, leading to the synthesis of dihydropyridine and pyran derivatives . It also reacts with activated nitriles to produce pyridinthione derivatives, which can be further transformed into thieno[2,3-b]pyridine derivatives . Additionally, it has been used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showcasing its utility in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (ethoxymethylene)cyanoacetate are crucial for its application in synthesis. For example, its reactivity with various substrates under different catalytic conditions highlights its stability and versatility as a reagent . The compound's ability to undergo transesterification to form ethoxyethyl cyanoacetate, a raw material for specialized adhesives, further demonstrates its chemical flexibility and the potential for industrial applications10.
Scientific Research Applications
Microwave-Assisted Synthesis
Ethyl(ethoxymethylene)cyanoacetate plays a role in the microwave-assisted synthesis of substituted pyrazoles and pyrazolo[3,4-d]thiopyrimidines. This method involves the reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine, leading to the formation of pyrazoles, which can then be converted into pyrazolo[3,4-d]thiopyrimidines using arylisothiocyanate and thiourea (Heravi et al., 2006).
Copper-Mediated C-H Cyanation
Ethyl (ethoxymethylene)cyanoacetate has been used as a safe cyanating agent in the copper-mediated C-H cyanation of (hetero)arenes. This process is facilitated by molecular oxygen as the oxidant and is tolerant to a variety of functional groups (Qi, Hu, & Jiang, 2017).
Synthesis of Ethoxyethyl Cyanoacetate
Research has been conducted on the synthesis of ethoxyethyl cyanoacetate, a key raw material for making low-whitening and low-odor ethoxyethyl-α-cyanoacrylate adhesives. This process uses transesterification with 2-ethoxyethanol and ethyl cyanoacetate (Bin, Ji-wei, & Zheng, 2014).
Copper Iodide Mediated Cyanation
A copper iodide mediated cyanation process has been developed using ethyl (ethoxymethylene)cyanoacetate. This method allows for the creation of aryl nitriles through C(sp2)–CN bond cleavage and demonstrates good tolerance to various functional groups (Qi, Hu, & He, 2016).
Synthesis of Pemirolast Potassium
Ethyl (ethoxymethylene) cyanoacetate has been used in the synthesis of Pemirolast potassium, a drug for treating asthma. The synthesis process includes condensation with triethyl orthoformate and reaction with 2 amino 3 methylpyridine and sodium azide, followed by potassium salt formation (Zou Pei, 2002).
Safety And Hazards
Future Directions
Ethyl (ethoxymethylene)cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .
properties
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059097 | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (ethoxymethylene)cyanoacetate | |
CAS RN |
94-05-3, 42466-67-1 | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53706319OM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
Ethyl(ethoxymethylene)cyanoacetate and ethoxymethylene malononitrile were synthesized from the reaction of malononitrile or ethylcyanoacetate with triethyl orthoformate or …
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